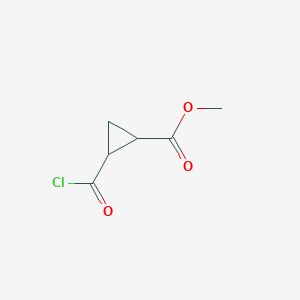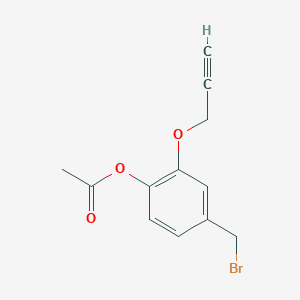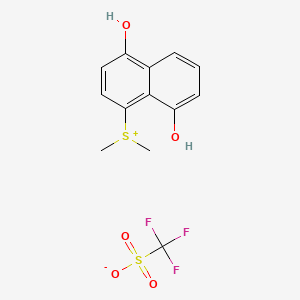
(4,8-Dihydroxynaphthalen-1-yl)dimethylsulfonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is an organic sulfur compound with the molecular formula C13H13F3O5S2 and a molecular weight of 370.36 g/mol . It is typically a white solid that is soluble in organic solvents like acetonitrile and methanol . This compound is often used as an oxidizing agent in organic synthesis and other electron transfer reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is generally synthesized by reacting (4,8-dihydroxy-1-naphthyl)dimethyl sulfide with trifluoromethanesulfonic acid[3][3]. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities[3][3].
Análisis De Reacciones Químicas
Types of Reactions
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It participates in substitution reactions where the sulfonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and other oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an oxidizing agent in organic synthesis and electron transfer reactions.
Biology: It may be used in biochemical assays to study oxidative stress and related processes.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate involves its ability to act as an oxidizing agent. It facilitates electron transfer reactions by accepting electrons from other molecules, thereby oxidizing them . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4,7-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate: Similar in structure but with hydroxyl groups at different positions.
Sulfonium, (4,7-dihydroxy-1-naphthalenyl)dimethyl-, 1,1,1-trifluoromethanesulfonate: Another related compound with similar chemical properties.
Uniqueness
(4,8-Dihydroxy-1-naphthyl)dimethylsulfonium trifluoromethanesulfonate is unique due to its specific arrangement of hydroxyl groups and its ability to act as a versatile oxidizing agent in various chemical reactions .
Propiedades
Fórmula molecular |
C13H13F3O5S2 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(4,8-dihydroxynaphthalen-1-yl)-dimethylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H12O2S.CHF3O3S/c1-15(2)11-7-6-9(13)8-4-3-5-10(14)12(8)11;2-1(3,4)8(5,6)7/h3-7H,1-2H3,(H-,13,14);(H,5,6,7) |
Clave InChI |
VSBGQWYZNVYIBG-UHFFFAOYSA-N |
SMILES canónico |
C[S+](C)C1=C2C(=C(C=C1)O)C=CC=C2O.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


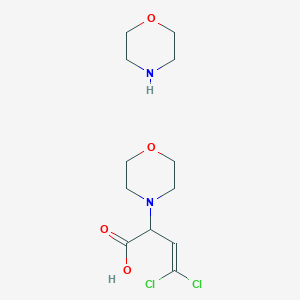


![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
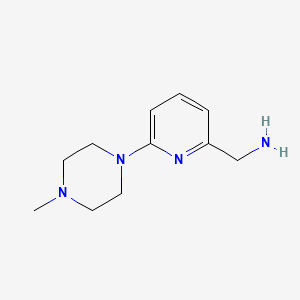
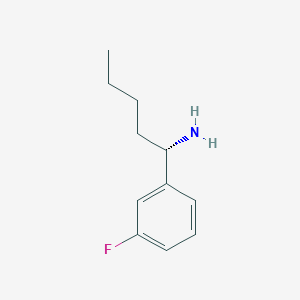
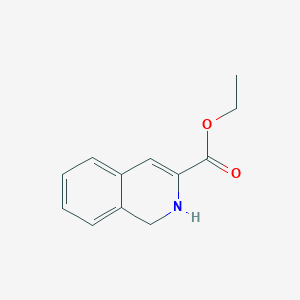

![3-[(Dimethylamino)methylene]piperidine-2,4-dione](/img/structure/B13985081.png)
